molecular formula C6H3BrClN3 B1145640 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-70-3

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1145640
CAS No.: 1357946-70-3
M. Wt: 232.465
InChI Key: RLPKMCBJXWGFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[3,4-b]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

It’s known that pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes or receptors that also interact with these purine bases.

Result of Action

Compounds with similar structures have shown significant inhibitory activity in certain contexts , suggesting that this compound may also have notable biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and halogenation, to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings, but they are optimized for larger-scale production. This involves the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-7-chloro-1H-pyrazolo[3,4-b]pyridine
  • 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to the specific positions of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .

Biological Activity

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyridine family, which is known for its diverse pharmacological properties. The presence of bromine and chlorine atoms at specific positions on the pyrazolo[3,4-b]pyridine core significantly influences its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in various signaling pathways. For instance, compounds with similar structures have shown significant inhibitory activity against TBK1 (TANK-binding kinase 1), which plays a crucial role in immune responses and cancer progression. Research indicates that derivatives of this compound can effectively inhibit TBK1 signaling pathways, leading to reduced proliferation in cancer cell lines such as A172, U87MG, A375, and Panc0504 .

Anticancer Properties

This compound has been studied for its anticancer properties. In particular, it has demonstrated efficacy as a TBK1 inhibitor with an IC50 value as low as 0.2 nM in certain derivatives . This inhibition leads to the suppression of downstream genes involved in interferon signaling, highlighting its potential in cancer therapy.

Syk Kinase Inhibition

Another significant biological activity of this compound is its role as a Syk (Spleen Tyrosine Kinase) inhibitor. Syk is implicated in various autoimmune diseases and B-cell malignancies. Preclinical studies have shown that compounds targeting Syk can inhibit the growth of B-cell lymphomas driven by Syk overactivity, suggesting therapeutic potential for treating lymphomas and autoimmune conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of halogen atoms (bromine and chlorine) on the pyrazolo[3,4-b]pyridine scaffold is critical for enhancing biological activity. Variations in substitution patterns can lead to significant differences in potency and selectivity towards specific molecular targets. For example, modifications at the C3 and C6 positions have been explored to optimize inhibitory effects against kinases like TBK1 and Syk .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

Compound NameTarget KinaseIC50 ValueNotable Activity
This compoundTBK10.2 nMEffective inhibition in cancer cells
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridineUnknownTBDPotential anticancer activity
6-Bromo-1H-pyrazolo[3,4-b]pyridineUnknownTBDGeneral biological activity

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • TBK1 Inhibition : A study demonstrated that derivatives of this compound could significantly inhibit TBK1 signaling pathways in THP-1 and RAW264.7 cells, providing a promising lead for immune-related drug discovery .
  • Syk Kinase Targeting : Research has shown that targeting Syk with this compound can modulate immune responses and inhibit tumor growth in B-cell malignancies, indicating its dual role in both oncology and immunology .

Properties

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-1-2-4(8)9-6(3)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPKMCBJXWGFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264236
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-70-3
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.